molecular formula C12H16INO B4825755 4-iodo-N-pentylbenzamide

4-iodo-N-pentylbenzamide

Cat. No.: B4825755
M. Wt: 317.17 g/mol
InChI Key: AZBHRIJXSKQPOL-UHFFFAOYSA-N
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Description

4-Iodo-N-pentylbenzamide is an organic compound with the molecular formula C12H16INO It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 4-position and a pentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-pentylbenzamide typically involves the iodination of N-pentylbenzamide. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-pentylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the benzamide moiety or the pentyl chain.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield 4-azido-N-pentylbenzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce 4-phenyl-N-pentylbenzamide.

Scientific Research Applications

4-Iodo-N-pentylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving iodine-containing molecules, which are important in thyroid function and other biological processes.

    Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-iodo-N-pentylbenzamide depends on its specific application. In general, the iodine atom can participate in various interactions, including halogen bonding and electrophilic aromatic substitution. The pentyl group provides hydrophobic interactions, which can influence the compound’s binding to molecular targets. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the iodine and pentyl substitutions, making it less reactive in certain chemical reactions.

    4-iodo-N-ethylbenzamide: Similar structure but with an ethyl group instead of a pentyl group, affecting its hydrophobic interactions and reactivity.

    2-iodo-N-isopropylbenzamide: Iodine substitution at the 2-position and an isopropyl group, leading to different steric and electronic effects.

Uniqueness

4-Iodo-N-pentylbenzamide is unique due to the combination of the iodine atom at the 4-position and the pentyl group on the nitrogen atom. This specific substitution pattern provides distinct chemical properties, such as increased hydrophobicity and specific reactivity in substitution and coupling reactions. These features make it valuable for applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

4-iodo-N-pentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBHRIJXSKQPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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